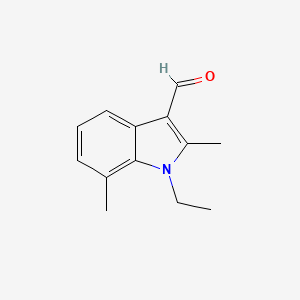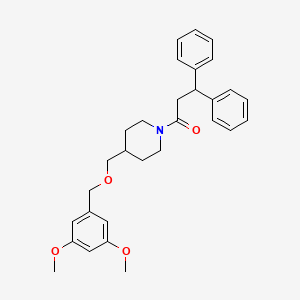
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that features a piperidine ring, a diphenylpropanone moiety, and a dimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via an etherification reaction using 3,5-dimethoxybenzyl alcohol and an appropriate leaving group.
Formation of the Diphenylpropanone Moiety: The diphenylpropanone moiety can be synthesized through a Friedel-Crafts acylation reaction involving benzene and a suitable acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl ether oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the diphenylpropanone moiety could influence enzyme activity. The exact pathways and targets would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
- 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Uniqueness
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-33-27-17-24(18-28(19-27)34-2)22-35-21-23-13-15-31(16-14-23)30(32)20-29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-12,17-19,23,29H,13-16,20-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRLCNPCNKZWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
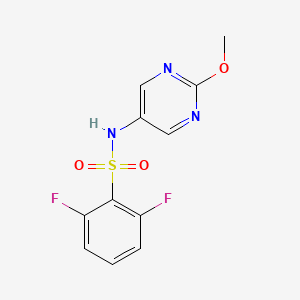

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)
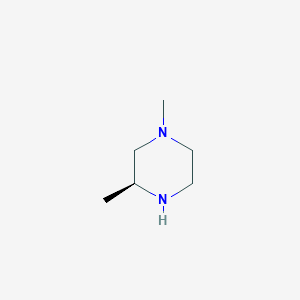
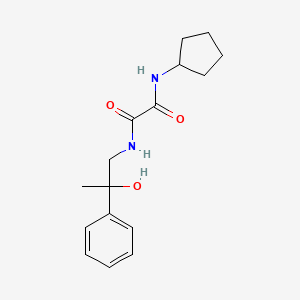
![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)
![1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2479542.png)
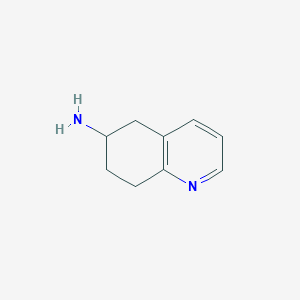
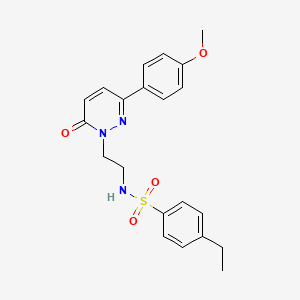
![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)
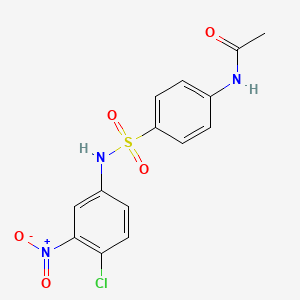

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
